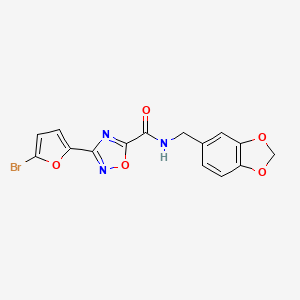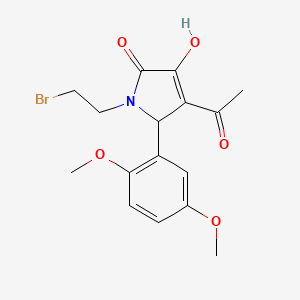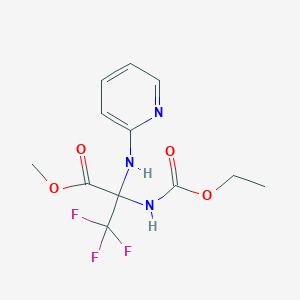![molecular formula C13H27BrO2S B11050589 1-[(3-Bromopropyl)sulfonyl]decane](/img/structure/B11050589.png)
1-[(3-Bromopropyl)sulfonyl]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The sulfonyl group imparts polarity and reactivity, while the bromopropyl group provides a reactive site for further functionalization.
1-[(3-Bromopropyl)sulfonyl]decane: is an organic compound with the chemical formula CHBrOS. It consists of a decane backbone (a ten-carbon alkane chain) with a sulfonyl group (SO) and a bromopropyl group attached.
Preparation Methods
- Synthetic Routes:
- One common method involves starting with 1,3-dibromopropane as the precursor. The bromine atom at the 3-position is substituted with a phenyl group using Grignard reagents or other nucleophiles.
- The reaction proceeds as follows:
1,3-dibromopropane+PhMgBr→this compound
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for 1-[(3-Bromopropyl)sulfonyl]decane is not well-documented. it likely interacts with biological targets through its functional groups (bromopropyl and sulfonyl) and may affect cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications and properties may evolve as research progresses.
Properties
Molecular Formula |
C13H27BrO2S |
|---|---|
Molecular Weight |
327.32 g/mol |
IUPAC Name |
1-(3-bromopropylsulfonyl)decane |
InChI |
InChI=1S/C13H27BrO2S/c1-2-3-4-5-6-7-8-9-12-17(15,16)13-10-11-14/h2-13H2,1H3 |
InChI Key |
CJPJBHJZDBYSHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050510.png)

![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050526.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050527.png)
![2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B11050533.png)
![methyl 3-(3-bromo-4-fluorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11050537.png)
![3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050540.png)
![1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11050548.png)
![2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B11050549.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)


![[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-](/img/structure/B11050572.png)

